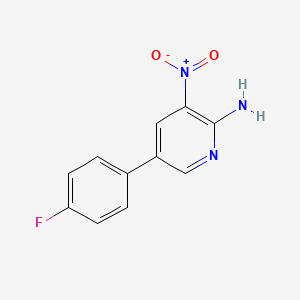

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-9-3-1-7(2-4-9)8-5-10(15(16)17)11(13)14-6-8/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDWBFHDHCJSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620756 | |

| Record name | 5-(4-Fluorophenyl)-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640271-51-8 | |

| Record name | 5-(4-Fluorophenyl)-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 2-Aminopyridine Derivatives Using Microreactor Technology

A highly efficient and scalable method for preparing nitro-substituted aminopyridines, including 5-nitro-2-aminopyridine derivatives, involves the nitration of 2-aminopyridine using a continuous flow microreactor system. This method is adaptable for the synthesis of 5-(4-fluorophenyl)-3-nitro-2-pyridinylamine by starting from appropriately substituted aminopyridines.

Preparation of Reaction Solutions:

- Solution I: Dissolve 2-aminopyridine or substituted analog (e.g., 5-(4-fluorophenyl)-2-aminopyridine precursor) in an organic solvent such as methylene chloride, ethylene dichloride, or their mixtures. Concentrations typically range from 2 to 3 mol/L.

- Solution II: Prepare a nitrating mixture by slowly mixing concentrated nitric acid (65%) with concentrated sulfuric acid (98%) in a mass ratio of approximately 1:5 to 1:9.

-

- Both solutions are pumped simultaneously into a microchannel flow reactor at controlled flow rates (e.g., 40–60 mL/min for Solution I and adjusted accordingly for Solution II to maintain stoichiometry).

- The reaction temperature is maintained between 20°C and 60°C, with an optimum around 35–45°C.

- The residence time in the microreactor is short, typically 30–35 seconds, allowing rapid nitration with high selectivity.

-

- The reaction mixture is cooled, and the pH is adjusted to about 8 using ammoniacal liquor to precipitate the product.

- The solid is filtered, dissolved in water, and treated with hydrochloric acid to form the hydrochloride salt.

- Further pH adjustment and vacuum drying yield the purified nitro-aminopyridine compound.

- High yield (up to ~76%) and purity (>99%) of the nitro-aminopyridine product.

- Short reaction time and enhanced safety due to controlled microreactor environment.

- Environmentally friendly with reduced acid waste and improved process control.

Representative Data from Patent CN104447522A:

| Parameter | Condition/Value |

|---|---|

| Organic solvent | Methylene chloride, ethylene dichloride, or mixtures |

| Concentration of aminopyridine | 2–3 mol/L |

| Nitric acid concentration | 65% |

| Sulfuric acid concentration | 98% |

| Acid mixing ratio (HNO3:H2SO4) | 1:5 to 1:9 |

| Reaction temperature | 20–60 °C (optimum 35–45 °C) |

| Flow rates (Solution I) | 40–60 mL/min |

| Flow rates (Solution II) | Adjusted to maintain 1.1 eq. nitrating agent |

| Residence time | 30–35 seconds |

| Yield | 54–76% |

| Purity | >99% (HPLC) |

This method is directly applicable to the preparation of 5-(4-fluorophenyl)-3-nitro-2-pyridinylamine by using the corresponding 5-(4-fluorophenyl)-2-aminopyridine as the starting material.

Amination of 3-Nitro-2-chloropyridine Derivatives with 4-Fluoroaniline

Another synthetic route involves nucleophilic aromatic substitution (SNAr) of 3-nitro-2-chloropyridine derivatives with 4-fluoroaniline or its derivatives to introduce the 5-(4-fluorophenyl) substituent.

- The reaction is typically carried out in aqueous or mixed solvents (e.g., water or water-organic solvent mixtures).

- Temperature ranges from 70°C to 150°C, often optimized between 90°C and 120°C.

- Reaction times vary from 5 to 15 hours depending on conditions.

- The process can be performed in an autoclave for elevated temperature and pressure control.

- Stirring is essential for homogeneous reaction mixture.

- Unreacted amine can be removed by steam distillation under atmospheric or reduced pressure.

- The amine is recovered by extraction and recycled.

- The nitro-aminopyridine product is isolated by filtration and purification.

- Reduction of nitro groups to amino groups can be performed using nascent hydrogen sources such as zinc/HCl, tin/HCl, iron/HCl, or tin(II) chloride/HCl.

- Conditions vary from 20°C to 120°C depending on the reducing agent.

This method is described in patent EP0199951A2 and is applicable for the preparation of 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine, a close analog of the target compound.

Solid-Supported Synthesis Approaches

Recent advances include the use of solid-supported reagents for the synthesis of 4-fluorophenyl 3-nitro-2-pyridinesulfenate intermediates, which can be further elaborated to target compounds via disulfide ligation and other coupling strategies.

- Solid-phase disulfide ligation (SPDSL) using Npys-OPh(4-fluorophenyl) resin provides a stable and reactive platform.

- This method allows efficient construction of hybrid molecules, including peptides and sugar conjugates, which can be adapted for complex pyridine derivatives.

- The approach enhances synthetic efficiency and purification ease.

While this method is more specialized and less direct for the simple preparation of 5-(4-fluorophenyl)-3-nitro-2-pyridinylamine, it represents a valuable synthetic platform for related derivatives.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Microreactor nitration | 5-(4-Fluorophenyl)-2-aminopyridine | 20–60°C, microreactor, short time | 54–76 | High purity, fast, safe, scalable | Requires specialized equipment |

| SNAr amination with 4-fluoroaniline | 3-Nitro-2-chloropyridine derivatives | 70–150°C, aqueous or mixed solvents | Moderate | Simple reagents, recyclable amine | Longer reaction time, higher temp |

| Solid-supported synthesis | 4-Fluorophenyl 3-nitro-2-pyridinesulfenate resin | Solid-phase, SPDSL | Not specified | Efficient for complex molecules | More complex setup, less direct |

Research Findings and Notes

- The microreactor nitration method offers a significant improvement over traditional batch nitration by enhancing safety, reducing reaction time, and improving yield and purity.

- The SNAr amination method is well-established and allows for the introduction of the 4-fluorophenyl group under relatively mild conditions, with the possibility of recycling unreacted amines.

- Solid-supported methods provide innovative routes for complex molecule assembly but are less commonly used for simple nitro-aminopyridine synthesis.

- Purification typically involves pH adjustment, crystallization, and filtration steps to achieve high purity products suitable for further applications.

- Reaction monitoring by HPLC and NMR confirms product identity and purity, with typical ^1H NMR signals consistent with the substituted pyridine and fluorophenyl groups.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine, which can be further utilized in different applications.

Scientific Research Applications

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorophenyl group enhances the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and signaling pathways.

Comparison with Similar Compounds

4-Chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine

- Key Differences : Replaces the pyridine ring with pyrimidine and substitutes chlorine for fluorine.

- This compound exhibits higher enzyme inhibition efficacy in certain assays due to its planar heterocyclic system .

5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine

- Key Differences : Features trifluoromethoxy and trifluoromethyl groups instead of nitro and fluorine.

- Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound more suited for drug candidates requiring prolonged bioavailability. However, the absence of a nitro group reduces its electrophilic reactivity .

N-(3-Fluorophenyl)piperidin-4-amine

- Key Differences : Replaces the pyridine-nitro system with a piperidine ring and shifts fluorine to the phenyl group’s meta position.

- Impact : The piperidine ring introduces basicity, improving solubility, but the lack of a nitro group diminishes its utility in reactions requiring electron-deficient aromatic systems .

Functional Group Impact

Nitro Group vs. Halogen Substituents

- The nitro group in 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine provides strong electron-withdrawing effects, facilitating aromatic electrophilic substitution reactions. In contrast, halogenated analogues (e.g., 5-chloro-2-methyl-4-nitroaniline) rely on halogens for steric effects, which may limit reactivity in certain synthetic pathways .

Fluorine Positional Isomerism

- Compared to 3-fluorophenyl derivatives (e.g., 4-(3-Fluorophenyl)piperidin-3-amine), the para-fluorine in the target compound optimizes dipole interactions with biological targets, enhancing binding affinity. Meta-substitution often reduces symmetry and disrupts optimal molecular recognition .

Biological Activity

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine, with the CAS number 640271-51-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine can be represented as follows:

This compound features a pyridine ring substituted with a fluorophenyl group and a nitro group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine exhibits several biological activities, including:

- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

- Enzyme Inhibition : It acts as a selective inhibitor for certain kinases and enzymes, which are critical in various signaling pathways.

The mechanisms through which 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine exerts its biological effects include:

- Inhibition of Tubulin Polymerization : This leads to cell cycle arrest and apoptosis in cancer cells by disrupting the microtubule network.

- Modulation of Gene Expression : The compound can influence transcription factors, altering gene expression profiles associated with cell growth and survival.

Antitumor Activity

A study conducted on the effects of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine on cancer cell lines demonstrated significant inhibition of cell proliferation. The IC50 values for different cancer types were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HCT116 (Colon) | 10.0 |

These results indicate that the compound is particularly effective against colon cancer cells, suggesting potential for further development as an anticancer agent.

Enzyme Inhibition Studies

Research has shown that 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine selectively inhibits p38 MAP kinase. The binding affinity was characterized by an IC50 value of 6 nM, highlighting its potency as an inhibitor in biochemical assays. This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Metabolic Pathways

The metabolism of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine involves hydrolysis by esterases, leading to the formation of various metabolites. These metabolites can exhibit different biological activities compared to the parent compound.

Toxicological Profile

Toxicity studies indicate that at lower doses, the compound demonstrates minimal adverse effects; however, higher doses have been associated with hepatotoxicity and nephrotoxicity. This underscores the importance of dosage optimization in therapeutic contexts.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine?

Answer:

The synthesis typically involves coupling reactions between fluorophenyl precursors and nitro-substituted pyridine derivatives. Key steps include:

- Nitro-group introduction : Nitration of pyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to ensure regioselectivity at the 3-position.

- Suzuki-Miyaura coupling : Use of a palladium catalyst to attach the 4-fluorophenyl group to the pyridine ring. Optimize reaction conditions (temperature, solvent) to minimize side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity.

Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the positions of the fluorophenyl and nitro groups. Fluorine-19 NMR can resolve ambiguities in aromatic substitution patterns .

- X-ray Crystallography : For unambiguous structural determination, grow single crystals via slow evaporation (e.g., in DCM/hexane). Refine the structure using SHELXL and visualize with ORTEP-III . Example bond lengths: C–F ≈ 1.35 Å, C–NO₂ ≈ 1.47 Å .

Advanced: How can discrepancies between spectroscopic data and crystallographic results be resolved?

Answer:

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution vs. static crystal structures.

- Variable-temperature NMR : Probe conformational changes by acquiring spectra at 25°C to 100°C.

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify dominant conformers .

- High-resolution XRD : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Advanced: How should researchers design experiments to evaluate the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases, GPCRs). Focus on the nitro group’s role in hydrogen bonding .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) in real time.

- Cellular Assays : Test cytotoxicity (MTT assay) and target modulation (Western blot) in relevant cell lines. Include a nitro-reductase inhibitor control to assess nitro-group metabolic stability .

Advanced: What strategies mitigate stability issues during storage or biological testing?

Answer:

- Photostability : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines). Use amber vials for storage if photodegradation is observed.

- Hydrolytic Stability : Test pH-dependent degradation (pH 1–10) via HPLC. Incorporate steric hindrance (e.g., methyl groups) near the nitro group to reduce hydrolysis .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify phase transitions and optimal storage temperatures .

Advanced: How can researchers address contradictory bioactivity data across studies?

Answer:

- Meta-analysis : Compare assay conditions (e.g., cell type, incubation time) from conflicting studies. For example, activity in cancer cell lines may vary due to differential expression of metabolic enzymes .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects.

- Orthogonal Assays : Validate results using independent methods (e.g., fluorescence polarization for binding affinity vs. SPR) .

Basic: What computational tools are recommended for predicting physicochemical properties?

Answer:

- LogP and pKa : Use MarvinSketch or ACD/Labs to estimate lipophilicity and ionization states. Cross-validate with experimental shake-flask/HPLC methods.

- Solubility : Apply the General Solubility Equation (GSE) or COSMO-RS for theoretical predictions. Experimentally confirm via nephelometry .

Advanced: How can crystallographic data improve SAR (Structure-Activity Relationship) studies?

Answer:

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking of fluorophenyl rings) to correlate crystal packing with bioactivity .

- Torsion Angle Libraries : Compare XRD-derived dihedral angles with active/inactive analogs to identify conformationally restricted bioactive states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.